N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-pyrrolidin-1-ylpropanamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-component reactions, utilizing techniques such as the Gewald reaction facilitated by microwave-assistance and heterogeneous solid base catalysts like K2CO3. These methods offer advantages such as short reaction times, high yields, and environmentally friendly procedures (Wang et al., 2014).
Molecular Structure Analysis
X-ray crystallography confirms the molecular structures of these compounds, revealing detailed aspects such as conformation and planarity. The cyclohexene ring, for instance, adopts a half-chair conformation, and the thiophene ring is nearly planar, illustrating the complex geometry of molecules in this class (Wang et al., 2014).
Chemical Reactions and Properties
Compounds in this category undergo various chemical reactions, including acylation, to produce derivatives with potential biological activities. These reactions are critical for exploring the chemical versatility and reactivity of the core structure (Wang et al., 2014).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystal structure, are determined through experimental techniques including spectroscopy and crystallography. These properties are essential for understanding the compound's behavior in different environments and for potential applications in various fields (Wang et al., 2014).
Chemical Properties Analysis
Chemical properties, including reactivity with various reagents and under different conditions, provide insights into the functional capabilities of these molecules. Studies on their reactions with organosilicon, organophosphorus, organozinc, and Grignard reagents offer a glimpse into the synthetic versatility and potential applications of these compounds (Katritzky et al., 1999).
properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-pyrrolidin-1-ylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS/c17-11-13-12-5-1-2-6-14(12)21-16(13)18-15(20)7-10-19-8-3-4-9-19/h1-10H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFFOWYRWJALDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CCN3CCCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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